molecular formula C7H6ClFOS B8432437 5-Chloro-2-fluoro-3-methoxybenzenethiol

5-Chloro-2-fluoro-3-methoxybenzenethiol

Cat. No.: B8432437
M. Wt: 192.64 g/mol
InChI Key: VSWNEWFQJYKMDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoro-3-methoxybenzenethiol is a useful research compound. Its molecular formula is C7H6ClFOS and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6ClFOS

Molecular Weight

192.64 g/mol

IUPAC Name

5-chloro-2-fluoro-3-methoxybenzenethiol

InChI

InChI=1S/C7H6ClFOS/c1-10-5-2-4(8)3-6(11)7(5)9/h2-3,11H,1H3

InChI Key

VSWNEWFQJYKMDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)S)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-chloro-2-fluoro-1-methoxy-3-(methylsulfinyl)benzene (501 mg) and CH3CN (20 mL) was added TFAA (0.953 mL) at 0° C. The mixture was stirred at 0° C. for 1 h and then at room temperature for 1 h. The mixture was concentrated. The residue was dissolved in a mixture of MeOH (3.5 mL) and TEA (3.5 mL) at 0° C. The solution was stirred at 0° C. for 10 min, and concentrated in vacuo. The mixture was diluted with saturated aqueous NH4Cl and extracted with EtOAc. The organic layer was extracted with 1N NaOH. The aqueous layer was acidified with 1N HCl and extracted with EtOAc. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give the title compound (303 mg).
Quantity
501 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.953 mL
Type
reactant
Reaction Step Two

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